molecular formula C15H20N2O2 B269066 N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide

Numéro de catalogue B269066
Poids moléculaire: 260.33 g/mol
Clé InChI: OOXHDNCAFUYIQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating inflammation, cell proliferation, and apoptosis. BAY 11-7082 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for cancer therapy.

Mécanisme D'action

The exact mechanism of action of N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 on NF-κB inhibition is not fully understood. Further studies are needed to elucidate the molecular interactions between N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 and the IKK complex.
In conclusion, N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 is a potent inhibitor of NF-κB activation that has been extensively studied in scientific research. It has shown promising anti-inflammatory and anti-tumor effects in various cell lines and animal models, making it a potential candidate for cancer therapy. However, further studies are needed to optimize its clinical application and understand its mechanism of action.

Avantages Et Limitations Des Expériences En Laboratoire

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various biological processes. It has been extensively studied and optimized for use in scientific research, with high yields and purity. However, N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been reported to have off-target effects, such as inhibition of proteasome activity and induction of oxidative stress. It is important to carefully design experiments and control for these effects when using N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 in research.

Orientations Futures

1. Combination therapy: N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer cell lines and animal models. Further studies are needed to investigate the optimal combination regimen and potential side effects.
2. Drug delivery: N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has poor solubility and bioavailability, limiting its clinical application. Novel drug delivery systems, such as nanoparticles and liposomes, could improve its pharmacokinetics and therapeutic efficacy.
3. Targeted therapy: NF-κB is overactivated in many types of cancer, making it an attractive target for cancer therapy. Further studies are needed to identify biomarkers and develop targeted therapies that selectively inhibit NF-κB activation in cancer cells.
4.

Méthodes De Synthèse

The synthesis of N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 involves several steps, starting with the reaction of 3-aminobenzoic acid with butyl isocyanate to form N-butyl-3-aminobenzamide. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the final product, N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide. The synthesis of N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been widely used in scientific research to study the role of NF-κB in various biological processes. It has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-mediated gene expression, including genes involved in inflammation, cell survival, and proliferation. N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been used to study the effects of NF-κB inhibition in cancer, inflammation, and autoimmune diseases.

Propriétés

Nom du produit

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide

Formule moléculaire

C15H20N2O2

Poids moléculaire

260.33 g/mol

Nom IUPAC

N-butyl-3-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-2-3-9-16-14(18)12-5-4-6-13(10-12)17-15(19)11-7-8-11/h4-6,10-11H,2-3,7-9H2,1H3,(H,16,18)(H,17,19)

Clé InChI

OOXHDNCAFUYIQP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

SMILES canonique

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.